methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Scientific Research Applications
Therapeutic Applications in Drug Discovery
Tetrahydroisoquinolines (THIQs), including derivatives similar to methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, have been explored for their therapeutic potential across a range of medical conditions. The US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas illustrates the anticancer potential within this class of compounds. THIQ derivatives have shown promise in cancer, malaria, CNS disorders, cardiovascular diseases, metabolic disorders, and infectious diseases like tuberculosis, HIV, HSV, and leishmaniasis. These findings suggest that this compound could be a candidate for developing novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Antioxidant Activity and Neuroprotection
Isoquinoline alkaloids, related to the structural framework of this compound, have been recognized for their antioxidant properties. Compounds like berberine, palmatine, and sanguinarine have been studied for their binding to nucleic acids, suggesting potential for DNA protection and therapeutic applications in neurodegenerative diseases and cancer. These studies underscore the possibility that this compound could also possess antioxidant and neuroprotective effects, which could be harnessed in drug design and development (Bhadra & Kumar, 2012).
Catalytic Reduction and Environmental Applications
The study of compounds with nitro groups, such as nitrofurantoin and nitroxoline, provides insights into the pharmacokinetic properties and applications beyond therapeutics, including environmental detoxification. Although this compound is not directly mentioned, the catalytic reduction of nitro compounds into amines, isocyanates, carbamates, and ureas using CO highlights a potential application in environmental chemistry for the reduction of pollutants and synthesis of valuable chemicals (Tafesh & Weiguny, 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 6-nitro-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)12-6-2-3-8-7-9(13(15)16)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYBGITYIGIHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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